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For Immediate Release

[City, State] — [Date] — New preclinical data reveals that TKB245, a novel SARS-CoV-2 main
protease (Mpro) inhibitor, exhibits a superior pharmacokinetic profile in mice compared to
nirmatrelvir, the active component of Paxlovid™. The findings, derived from studies in human
liver-chimeric (PXB) and human ACE2-knocked-in mouse models, suggest that TKB245 may
offer a longer duration of action, potentially leading to improved therapeutic outcomes in the
treatment of COVID-19.

Researchers investigating novel antiviral agents have identified TKB245 as a potent inhibitor of
the SARS-CoV-2 Mpro, a critical enzyme for viral replication.[1][2] In a direct comparative study
using PXB mice, TKB245 demonstrated a longer plasma persistence than nirmatrelvir following
oral administration.[1] This extended exposure is a key indicator of a drug's potential for less

frequent dosing and sustained antiviral activity.

Comparative Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters for TKB245 and nirmatrelvir following oral
administration in PXB mice is presented below.
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Parameter TKB245 Nirmatrelvir Reference
Oral Half-Life (t¥2) 3.82 hours 1.03 hours [3]
Oral Bioavailability (F)  48% 56% [3]

The data clearly indicates a significantly longer oral half-life for TKB245 compared to

nirmatrelvir in this mouse model.

Mechanism of Action: Targeting the Viral Main
Protease

Both TKB245 and nirmatrelvir share a common mechanism of action by inhibiting the SARS-
CoV-2 main protease (Mpro), also known as 3C-like protease.[1][4][5][6][7][8] Mpro plays a
crucial role in the viral life cycle by cleaving polyproteins into functional viral proteins necessary
for replication. By inhibiting this enzyme, both drugs effectively halt viral proliferation.
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Experimental Protocols

The following protocols outline the methodologies employed in the pharmacokinetic and in vivo
efficacy studies of TKB245 and nirmatrelvir in mice.

Pharmacokinetic Study in Human Liver-Chimeric (PXB)

Mice

o Objective: To determine and compare the pharmacokinetic profiles of TKB245 and
nirmatrelvir following intravenous and oral administration.

e Animal Model: Male PXB mice.[3]
e Drug Administration:
o Intravenous (IV): A single dose of 10 mg/kg of TKB245 or nirmatrelvir was administered.[3]

o Oral (PO): Asingle dose of 10 mg/kg of TKB245 or nirmatrelvir was administered via
intragastric gavage.[3]

o Sample Collection: Blood samples were collected at predetermined time points post-
administration.

e Bioanalysis: Plasma concentrations of TKB245 and nirmatrelvir were determined using a
validated bioanalytical method.

o Pharmacokinetic Analysis: Parameters such as half-life (t2) and oral bioavailability (F) were
calculated from the plasma concentration-time data.[3]

In Vivo Efficacy Study in Human ACE2-Knocked-In Mice

o Objective: To evaluate the therapeutic efficacy of TKB245 against SARS-CoV-2 variants.
e Animal Model: Human ACE2-knocked-in mice.[3]

 Virus Challenge: Mice were intranasally inoculated with SARS-CoV-2 Delta or Omicron
variants (5 x 10"5 PFU).[3]
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o Drug Administration: Two hours post-inoculation, mice were intraperitoneally administered
with TKB245 (100 mg/kg) or a vehicle control.[3]

» Endpoint: At 48 and 72 hours post-inoculation, mice were euthanized, and lungs were
collected to determine infectious viral titers.[3]

Nirmatrelvir Efficacy Study in K18-hACE2 Transgenic
Mice
o Objective: To assess the antiviral activity of nirmatrelvir against SARS-CoV-2.

e Animal Model: K18-hACE2 transgenic mice.[9]

o Drug Administration: Mice were treated with nirmatrelvir via oral gavage (150 mg/kg/mouse)
starting 4 hours post-infection and every 12 hours thereafter.[9]

o Sample Analysis: Plasma concentrations of nirmatrelvir were evaluated 4 hours after the last
administration.[9] Viral replication in the lungs and nasal turbinates was also assessed.[9]
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Conclusion

The enhanced pharmacokinetic profile of TKB245, particularly its longer half-life in mice,
positions it as a promising next-generation therapeutic candidate for COVID-19. These
preclinical findings warrant further investigation to determine if the observed advantages in
animal models translate to improved clinical efficacy and patient convenience in humans. The
detailed experimental protocols provided herein offer a transparent foundation for the continued
evaluation of TKB245 and other novel Mpro inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10856404#pharmacokinetic-profile-of-tkb245-versus-
nirmatrelvir-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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